molecular formula C7H4N4O4 B8601803 (2,4-Dinitrophenyl)cyanamide CAS No. 75966-22-2

(2,4-Dinitrophenyl)cyanamide

Cat. No.: B8601803
CAS No.: 75966-22-2
M. Wt: 208.13 g/mol
InChI Key: JQSHXJWQQPJBPD-UHFFFAOYSA-N
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Description

(2,4-Dinitrophenyl)cyanamide is a nitroaromatic compound featuring a cyanamide functional group (–NH–CN) attached to a 2,4-dinitrophenyl backbone. The compound is primarily studied for its reactivity in substitution reactions, where the cyanamide group acts as a leaving group or participates in nucleophilic aromatic substitution (SNAr) mechanisms. Its synthesis typically involves the reaction of cyanamide with 2,4-dinitrohalobenzenes under controlled conditions . Applications include its use as a precursor in the synthesis of heterocyclic compounds and as a reagent in kinetic studies to compare leaving-group efficiencies in aromatic systems.

Properties

CAS No.

75966-22-2

Molecular Formula

C7H4N4O4

Molecular Weight

208.13 g/mol

IUPAC Name

(2,4-dinitrophenyl)cyanamide

InChI

InChI=1S/C7H4N4O4/c8-4-9-6-2-1-5(10(12)13)3-7(6)11(14)15/h1-3,9H

InChI Key

JQSHXJWQQPJBPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and stability of (2,4-dinitrophenyl)cyanamide can be contextualized by comparing it to structurally analogous 2,4-dinitrophenyl derivatives with varying leaving groups (Table 1). Key compounds include:

  • 2,4-Dinitrophenyl phenyl ether
  • 2,4-Dinitrophenyl phenyl sulfide
  • 2,4-Dinitrophenyl phenyl sulfone
  • 1-Methoxy-2,4-dinitrobenzene

Table 1: Kinetic and Thermodynamic Parameters for Reactions of 2,4-Dinitrophenyl Derivatives with Hydrazine in DMSO

Compound Leaving Group (X) $ k_A \, (\text{M}^{-1}\text{s}^{-1}) $ $ \Delta H^\circ \, (\text{kJ/mol}) $ $ \Delta S^\circ \, (\text{J/mol.K}) $
2,4-Dinitrophenyl phenyl ether –OPh 0.042 68.2 -34.1
2,4-Dinitrophenyl phenyl sulfide –SPh 0.098 62.5 -28.7
2,4-Dinitrophenyl phenyl sulfone –SO₂Ph 0.015 75.3 -40.2
1-Methoxy-2,4-dinitrobenzene –OMe 0.123 58.9 -22.5
This compound –NH–CN Data not available in cited sources Inferred lower $ \Delta H^\circ $ Inferred higher $ \Delta S^\circ $

Key Observations:

Leaving Group Efficiency :

  • The methoxy group (–OMe) exhibits the highest reactivity ($ k_A = 0.123 \, \text{M}^{-1}\text{s}^{-1} $) due to its moderate electron-donating nature, which stabilizes the transition state during nucleophilic attack .
  • The sulfone group (–SO₂Ph) shows the lowest reactivity ($ k_A = 0.015 \, \text{M}^{-1}\text{s}^{-1} $), attributed to its strong electron-withdrawing effects, which destabilize the intermediate .
  • Cyanamide (–NH–CN) : While direct kinetic data is absent, its reactivity is hypothesized to lie between –SPh and –OPh groups. The –NH–CN group’s resonance stabilization and moderate nucleofugality may enhance leaving-group ability compared to –SO₂Ph but remain less efficient than –OMe .

Thermodynamic Trends :

  • Lower $ \Delta H^\circ $ values correlate with faster reactions (e.g., –OMe: $ \Delta H^\circ = 58.9 \, \text{kJ/mol} $), while higher $ \Delta H^\circ $ (e.g., –SO₂Ph: $ 75.3 \, \text{kJ/mol} $) indicate slower, more energy-demanding processes .
  • This compound likely exhibits a lower $ \Delta H^\circ $ than –SO₂Ph derivatives due to the cyanamide group’s weaker electron-withdrawing nature.

Instead, its utility lies in mechanistic studies and synthetic chemistry due to its unique leaving-group properties.

Research Findings and Limitations

  • Kinetic Studies : Reactions of 2,4-dinitrophenyl derivatives follow pseudo-first-order kinetics under excess hydrazine, with linear $ k_{\text{obs}} $ vs. [hydrazine] plots confirming the absence of general base catalysis .
  • Gaps in Data : Direct experimental parameters for this compound are scarce in the literature, necessitating further studies to quantify its $ k_A $, $ \Delta H^\circ $, and $ \Delta S^\circ $.

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